molecular formula C15H18N2O B12275506 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol

2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol

Cat. No.: B12275506
M. Wt: 242.32 g/mol
InChI Key: ZWIGTCUOVAZODH-UHFFFAOYSA-N
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Description

2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and an ethan-1-ol moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol typically involves the reaction of 6-chloropyridin-3-amine with benzylmethylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethan-1-ol: Similar in structure but with a dimethylamino group instead of a benzylmethylamino group.

    2-(Pyridin-2-yl)ethan-1-ol: Lacks the benzylmethylamino group, making it less complex.

    N-Benzyl-N-methyl-2-pyridinamine: Similar but without the ethan-1-ol moiety.

Uniqueness

2-{6-[Benzyl(methyl)amino]pyridin-3-yl}ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-[6-[benzyl(methyl)amino]pyridin-3-yl]ethanol

InChI

InChI=1S/C15H18N2O/c1-17(12-14-5-3-2-4-6-14)15-8-7-13(9-10-18)11-16-15/h2-8,11,18H,9-10,12H2,1H3

InChI Key

ZWIGTCUOVAZODH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CCO

Origin of Product

United States

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